molecular formula C16H16N2O4 B5248936 2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide

Cat. No.: B5248936
M. Wt: 300.31 g/mol
InChI Key: REJHZMIXXBNITR-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is an organic compound characterized by the presence of both phenoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide typically involves the reaction of 2,3-dimethylphenol with 2-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Halogens or other nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: 2-(2,3-dimethylphenoxy)-N-(2-aminophenyl)acetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 2-(2,3-dimethylphenoxy)acetic acid and 2-nitroaniline.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The phenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide
  • 2-(2,3-dimethylphenoxy)-N-(2-chlorophenyl)acetamide
  • 2-(2,3-dimethylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-6-5-9-15(12(11)2)22-10-16(19)17-13-7-3-4-8-14(13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHZMIXXBNITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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